Potassium triethylborohydride solution

Overview

Description

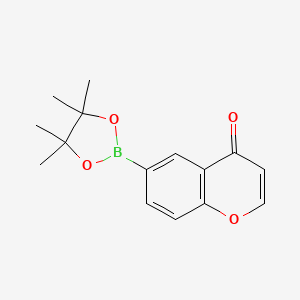

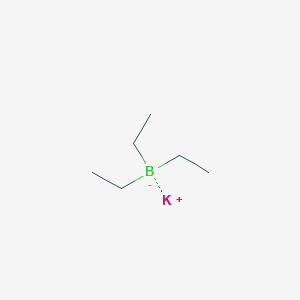

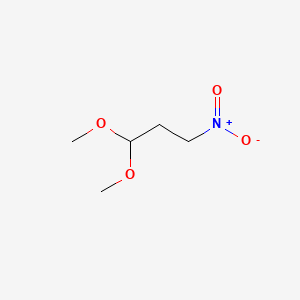

Potassium triethylborohydride solution, also known as Potassium hydrotriethylborate or Potassium triethylhydridoborate, is a reducing agent . It has a linear formula of KB(C2H5)3H, a CAS Number of 22560-21-0, and a molecular weight of 138.10 .

Molecular Structure Analysis

The molecular structure of Potassium triethylborohydride solution is represented by the SMILES string [K+].[H]B-(CC)CC . The InChI key is MFRDRDKPANBWOI-UHFFFAOYSA-N .

Chemical Reactions Analysis

Potassium triethylborohydride solution is used as a reducing agent in various applications. It is used in the synthesis of PtNi intermetallic nanoparticle catalysts with electrocatalytic activity and in the preparation of vanadium nanoparticles stabilized on activated carbon . It is also used in the preparation of lithium, sodium, and potassium boron monohydride complexes with tetramethylethylenediamine and pentamethyldiethylenetriamine .

Physical And Chemical Properties Analysis

Potassium triethylborohydride solution is a liquid with a density of 0.902 g/mL at 25 °C . It has a concentration of 1.0 M in THF .

Scientific Research Applications

Synthesis of PtNi Intermetallic Nanoparticle Catalysts

Potassium triethylborohydride is employed as a reducing agent in the synthesis of platinum-nickel (PtNi) intermetallic nanoparticle catalysts. These catalysts exhibit significant electrocatalytic activity and are pivotal in advancing research in fuel cell technology .

Preparation of Vanadium Nanoparticles

This compound is also used to prepare vanadium nanoparticles, approximately 7 nm in size, stabilized on activated carbon. Such nanoparticles have potential applications in energy storage systems and catalysis due to their unique chemical properties .

Formation of Boron Monohydride Complexes

Researchers utilize potassium triethylborohydride for the preparation of lithium, sodium, and potassium boron monohydride complexes with ligands like tetramethylethylenediamine and pentamethyldiethylenetriamine. These complexes are studied for their potential use in organic synthesis and materials science .

Dehydrogenation Reactions

In the field of organic chemistry, potassium triethylborohydride is used in dehydrogenation reactions. It facilitates the removal of hydrogen atoms from organic molecules, which is a critical step in the synthesis of various chemical compounds .

Tandem Nucleophilic Addition and C-C Bond Cleavage

This reagent is instrumental in tandem nucleophilic addition and carbon-carbon (C-C) bond cleaving fragmentation reactions with cyclic vinylogous acyl triflates. Such reactions are valuable for constructing complex organic molecules with high precision .

Synthesis of Iron (II) Precursors

Potassium triethylborohydride is used to synthesize coordinatively unsaturated pseudotetrahedral iron (II) precursors. These precursors serve as catalysts for the room-temperature hydrogenation of unsaturated hydrocarbons, an essential process in the production of various chemicals .

Safety and Hazards

Mechanism of Action

Target of Action

Potassium triethylborohydride solution is primarily used as a reducing agent in various chemical reactions . Its primary targets are molecules that require reduction, such as carbonyl compounds, nitriles, and imines .

Mode of Action

The mode of action of Potassium triethylborohydride solution involves the transfer of hydride (H-) ions from the borohydride ion (BH4-) to the target molecule . This results in the reduction of the target molecule and the oxidation of the borohydride ion .

Biochemical Pathways

Potassium triethylborohydride solution affects various biochemical pathways through its role as a reducing agent . For instance, it can be used in the synthesis of PtNi intermetallic nanoparticle catalysts with electrocatalytic activity, and in the preparation of vanadium nanoparticles stabilized on activated carbon . It can also be used in dehydrogenation reactions .

Pharmacokinetics

It is known that the solution is highly reactive and can rapidly react with other compounds in the environment .

Result of Action

The result of the action of Potassium triethylborohydride solution is the reduction of target molecules, leading to their transformation into different chemical species . This can have various molecular and cellular effects, depending on the specific reaction and the nature of the target molecule .

Action Environment

The action of Potassium triethylborohydride solution can be influenced by various environmental factors. For instance, the presence of water can lead to the decomposition of the borohydride ion, reducing the efficacy of the solution . Additionally, the stability of the solution can be affected by factors such as temperature and pH .

properties

InChI |

InChI=1S/C6H15B.K/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWZHFBULBZRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC)(CC)CC.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945210 | |

| Record name | Potassium triethyl(hydrido)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium,triethylboranuide | |

CAS RN |

22560-21-0 | |

| Record name | Potassium triethyl(hydrido)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)

![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)